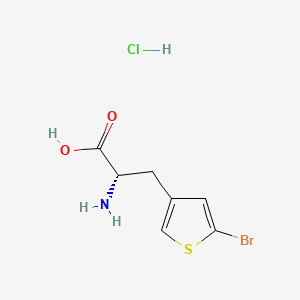
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is a compound that features a thiophene ring substituted with a bromine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride typically involves the bromination of thiophene derivatives. One common method includes the use of N-bromosuccinimide (NBS) to brominate the 5-position of thiophene . The resulting brominated thiophene is then subjected to further reactions to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of thiophene.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while oxidation can produce thiophene oxides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-{(5-bromothiophen-3-yl)methylamino}-2-phenylacetic acid: Contains a similar thiophene ring but with different substituents.
(2S)-2-({(5-bromothiophen-3-yl)methylcarbamoyl}amino)propanoic acid: Another compound with a bromothiophene moiety.
Uniqueness
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and propanoic acid groups
Eigenschaften
Molekularformel |
C7H9BrClNO2S |
|---|---|
Molekulargewicht |
286.57 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H/t5-;/m0./s1 |
InChI-Schlüssel |
SUIVLBGQPRGTNQ-JEDNCBNOSA-N |
Isomerische SMILES |
C1=C(SC=C1C[C@@H](C(=O)O)N)Br.Cl |
Kanonische SMILES |
C1=C(SC=C1CC(C(=O)O)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



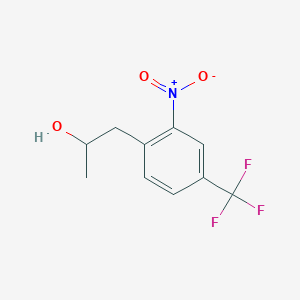

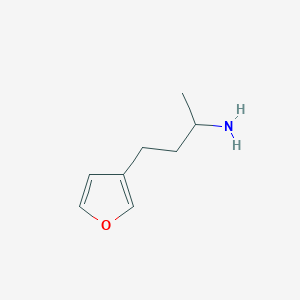
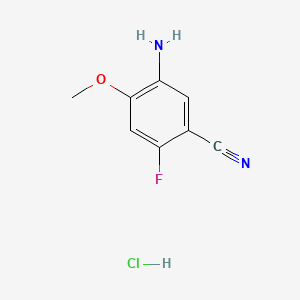
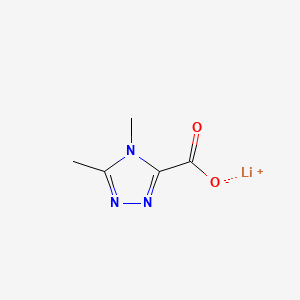
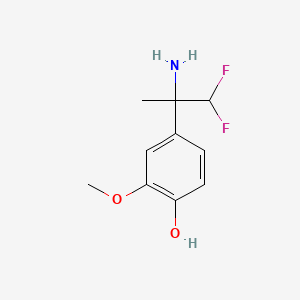
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
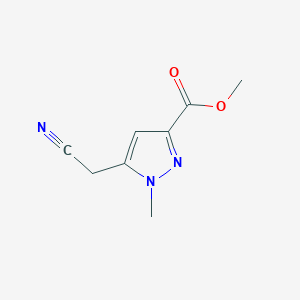

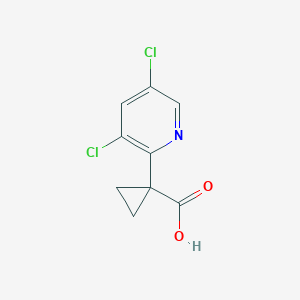


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
